Cas no 2253631-15-9 (Morpholine, 3-methyl-3-phenyl-, (3R)-)

Morpholine, 3-methyl-3-phenyl-, (3R)- structure
2253631-15-9 structure
商品名:Morpholine, 3-methyl-3-phenyl-, (3R)-
CAS番号:2253631-15-9
MF:C11H15NO
メガワット:177.242902994156
CID:5804746
PubChem ID:42184092

Morpholine, 3-methyl-3-phenyl-, (3R)- 化学的及び物理的性質

名前と識別子

    • Morpholine, 3-methyl-3-phenyl-, (3R)-
    • EN300-6501517
    • (3R)-3-Methyl-3-phenylmorpholine
    • (R)-3-Methyl-3-phenylmorpholine
    • 2253631-15-9
    • rel-(3R)-3-methyl-3-phenylmorpholine
    • インチ: 1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1
    • InChIKey: GDEYAVDCDVVKJC-NSHDSACASA-N
    • ほほえんだ: N1CCOC[C@@]1(C)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.006±0.06 g/cm3(Predicted)
  • ふってん: 273.3±25.0 °C(Predicted)
  • 酸性度係数(pKa): 8.28±0.40(Predicted)

Morpholine, 3-methyl-3-phenyl-, (3R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6501517-1.0g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
1g
$1915.0 2023-05-31
Enamine
EN300-6501517-0.1g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
0.1g
$663.0 2023-05-31
Enamine
EN300-6501517-2.5g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
2.5g
$3752.0 2023-05-31
Enamine
EN300-6501517-10.0g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
10g
$8234.0 2023-05-31
1PlusChem
1P020MTQ-500mg
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
500mg
$1909.00 2024-05-25
1PlusChem
1P020MTQ-250mg
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
250mg
$1234.00 2024-05-25
Enamine
EN300-6501517-0.25g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
0.25g
$948.0 2023-05-31
Enamine
EN300-6501517-5.0g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
5g
$5553.0 2023-05-31
Enamine
EN300-6501517-0.5g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
0.5g
$1494.0 2023-05-31
Enamine
EN300-6501517-0.05g
rel-(3R)-3-methyl-3-phenylmorpholine
2253631-15-9 95%
0.05g
$508.0 2023-05-31

Morpholine, 3-methyl-3-phenyl-, (3R)- 関連文献

Morpholine, 3-methyl-3-phenyl-, (3R)-に関する追加情報

Comprehensive Overview of Morpholine, 3-methyl-3-phenyl-, (3R)- (CAS No. 2253631-15-9)

Morpholine, 3-methyl-3-phenyl-, (3R)- (CAS No. 2253631-15-9) is a chiral morpholine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound features a unique 3-methyl-3-phenyl substitution pattern on the morpholine ring, which imparts distinct stereochemical and physicochemical properties. The (3R)-configuration further enhances its potential as a building block for asymmetric synthesis and drug development.

The growing interest in chiral auxiliaries and asymmetric catalysts has positioned Morpholine, 3-methyl-3-phenyl-, (3R)- as a valuable intermediate. Researchers are particularly intrigued by its ability to induce enantioselectivity in synthetic pathways, a hot topic in modern green chemistry and sustainable synthesis. Its structural motif is frequently explored in the design of pharmaceutical intermediates, especially for CNS-targeting drugs, given morpholine's prevalence in bioactive molecules.

From a chemical perspective, the morpholine ring in this compound offers both hydrogen bond acceptor and donor capabilities, making it versatile for molecular interactions. The phenyl and methyl groups at the 3-position contribute to lipophilicity, influencing solubility and membrane permeability—key factors in drug discovery and ADMET profiling. These characteristics align with current industry trends toward fragment-based drug design and property-driven optimization.

Recent literature highlights applications of Morpholine, 3-methyl-3-phenyl-, (3R)- in organocatalysis, where its stereocenter enables control over reaction outcomes. This resonates with the broader demand for metal-free catalysts and biocompatible reaction conditions, frequently searched topics in AI-driven chemistry platforms. Additionally, its potential role in peptide mimetics and proteolysis-targeting chimeras (PROTACs) aligns with cutting-edge therapeutic modalities.

The synthetic accessibility of 2253631-15-9 via stereoselective methods is another focal point. Techniques like enzymatic resolution or transition metal-catalyzed asymmetric hydrogenation are often discussed in relation to this compound, addressing common search queries about chiral synthesis scalability. Its stability under physiological conditions also makes it relevant for prodrug development discussions.

Market-wise, the demand for enantiopure building blocks like Morpholine, 3-methyl-3-phenyl-, (3R)- continues to rise, driven by the pharmaceutical industry's emphasis on single-enantiomer drugs. Analytical challenges in characterizing such compounds—frequently searched in HPLC method development and chiral separation techniques—further underscore its technical significance.

In material science, derivatives of this morpholine compound show promise in smart polymers and liquid crystal formulations, connecting to trending searches about functional materials. Its structural features may influence self-assembly behaviors and stimuli-responsive properties, areas gaining traction in nanotechnology forums.

For researchers investigating structure-activity relationships (SAR), this compound serves as an intriguing case study due to its balanced steric and electronic effects. Computational chemists often explore its conformational flexibility and molecular docking potential, addressing popular queries about in silico drug design tools.

Quality control aspects of CAS 2253631-15-9, including spectroscopic characterization (NMR, IR, MS) and chiral purity analysis, represent another dimension of interest. These topics frequently appear in searches related to QC/QA protocols for pharmaceutical intermediates, reflecting industry needs.

As regulatory landscapes evolve, compounds like Morpholine, 3-methyl-3-phenyl-, (3R)- benefit from their alignment with ICH guidelines for impurity profiling. This connects to growing searches about regulatory-compliant synthesis and genotoxic impurity control strategies in API manufacturing.

The environmental footprint of synthesizing such chiral compounds is another contemporary angle. Discussions about atom economy and waste minimization in the production of 2253631-15-9 intersect with global interest in green metrics and circular chemistry principles.

Looking ahead, Morpholine, 3-methyl-3-phenyl-, (3R)- is poised to maintain its relevance across multiple chemistry domains. Its dual utility as both a structural motif in bioactive compounds and a stereochemical tool in synthesis ensures continued exploration, particularly as AI-assisted molecular design platforms increasingly incorporate such fragments into discovery workflows.

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